4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid
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Overview
Description
4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid is a complex organic compound with significant potential in various scientific fields This compound features a unique structure that includes a fluorophenyl group, a thioxotetrahydropyrimidinylidene moiety, and an iodophenoxy methylbenzoic acid framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thioxotetrahydropyrimidinylidene core: This can be achieved through a cyclization reaction involving appropriate diketones and thiourea under acidic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Iodination of the phenoxy group: This can be performed using iodine or an iodine-containing reagent under oxidative conditions.
Coupling with benzoic acid: The final step involves esterification or amidation to attach the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thioxotetrahydropyrimidinylidene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs due to its unique structure and reactivity.
Biological Studies: Investigation of its biological activity, including potential antimicrobial, antifungal, or anticancer properties.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Chemical Biology: Study of its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the thioxotetrahydropyrimidinylidene moiety could form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-{(Z)-[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid
- 4-[(4-{(Z)-[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid
Uniqueness
The presence of the fluorophenyl group in 4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to its chlorinated or brominated analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H16FIN2O5S |
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Molecular Weight |
602.4 g/mol |
IUPAC Name |
4-[[4-[(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]-2-iodophenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C25H16FIN2O5S/c26-17-6-8-18(9-7-17)29-23(31)19(22(30)28-25(29)35)11-15-3-10-21(20(27)12-15)34-13-14-1-4-16(5-2-14)24(32)33/h1-12H,13H2,(H,32,33)(H,28,30,35)/b19-11- |
InChI Key |
ABFWUOUESRVHCP-ODLFYWEKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)/C=C\3/C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)F)I)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)F)I)C(=O)O |
Origin of Product |
United States |
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